molecular formula C15H21NO4S B2671576 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396772-17-0

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2671576
M. Wt: 311.4
InChI Key: PNFAUCLKPNMVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound. It’s structurally related to the organic compound 2-Hydroxy-4-(methylthio)butyric acid, which has the structural formula CH3SCH2CH2CH(OH)CO2H . This molecule is a α-hydroxy carboxylic acid and a thioether .


Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 2-Hydroxy-4-(methylthio)butyric acid is produced commercially in racemic form from acrolein by conjugate addition of methanethiol followed by formation and hydrolysis of a cyanohydrin .


Chemical Reactions Analysis

Organosulfides, such as this compound, can react with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. These reactions can generate heat and in many cases hydrogen gas .

Scientific Research Applications

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

    • Application: This compound is used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles. It can also be used to create hydrophobic polyurethane sponge through thiol–ene Click reaction .
    • Method: The compound is used as a photo-initiator in a UV radiation process to induce polymerization .
    • Results: The result is the formation of polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge .
  • 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone

    • Application: This compound is a photoinitiator that almost instantaneously generates free radicals to induce polymerization in the production of UV curable inks, to speed drying during printing, and in colored coatings .
    • Method: The compound is used as a photoinitiator in a UV radiation process to induce polymerization .
    • Results: The result is the formation of UV curable inks and colored coatings .
  • 2-Hydroxy-2-methylpropiophenone

    • Application: This compound is a radical photoinitiator molecule that can be used in the crosslinking of polymers by the exposure of UV radiation. It can be used in the development of UV curable resins for exterior coating applications .
    • Method: The compound is used as a photoinitiator in a UV radiation process to induce polymerization .
    • Results: The result is the formation of UV curable resins for exterior coating applications .
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

    • Application: This compound is used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles. It can also be used to create hydrophobic polyurethane sponge through thiol–ene Click reaction .
    • Method: The compound is used as a photo-initiator in a UV radiation process to induce polymerization .
    • Results: The result is the formation of polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge .
  • 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone

    • Application: This compound is a photoinitiator that almost instantaneously generates free radicals to induce polymerization in the production of UV curable inks, to speed drying during printing, and in colored coatings .
    • Method: The compound is used as a photoinitiator in a UV radiation process to induce polymerization .
    • Results: The result is the formation of UV curable inks and colored coatings .
  • 2-Hydroxy-2-methylpropiophenone

    • Application: This compound is a radical photoinitiator molecule that can be used in the crosslinking of polymers by the exposure of UV radiation. It can be used in the development of UV curable resins for exterior coating applications .
    • Method: The compound is used as a photoinitiator in a UV radiation process to induce polymerization .
    • Results: The result is the formation of UV curable resins for exterior coating applications .
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

    • Application: This compound is used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles. It can also be used to create hydrophobic polyurethane sponge through thiol–ene Click reaction .
    • Method: The compound is used as a photo-initiator in a UV radiation process to induce polymerization .
    • Results: The result is the formation of polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge .
  • 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone

    • Application: This compound is a photoinitiator that almost instantaneously generates free radicals to induce polymerization in the production of UV curable inks, to speed drying during printing, and in colored coatings .
    • Method: The compound is used as a photoinitiator in a UV radiation process to induce polymerization .
    • Results: The result is the formation of UV curable inks and colored coatings .
  • 2-Hydroxy-2-methylpropiophenone

    • Application: This compound is a radical photoinitiator molecule that can be used in the crosslinking of polymers by the exposure of UV radiation. It can be used in the development of UV curable resins for exterior coating applications .
    • Method: The compound is used as a photoinitiator in a UV radiation process to induce polymerization .
    • Results: The result is the formation of UV curable resins for exterior coating applications .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(18,7-8-21-2)10-16-14(17)13-9-19-11-5-3-4-6-12(11)20-13/h3-6,13,18H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFAUCLKPNMVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1COC2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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